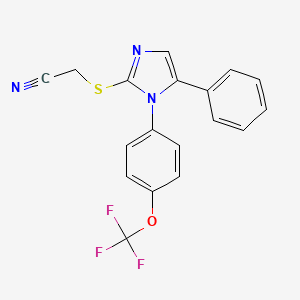

2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile

Description

Propriétés

IUPAC Name |

2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3OS/c19-18(20,21)25-15-8-6-14(7-9-15)24-16(13-4-2-1-3-5-13)12-23-17(24)26-11-10-22/h1-9,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNXHKAHAHALFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactionsThe final step involves the addition of the thioacetonitrile group under specific reaction conditions, such as the use of a base and a suitable solvent .

Analyse Des Réactions Chimiques

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Applications De Recherche Scientifique

Scientific Research Applications

-

Antibacterial Activity

- Recent studies have demonstrated that imidazole derivatives, including those similar to 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile, exhibit significant antibacterial properties. For instance, compounds with imidazole scaffolds have been shown to inhibit the enzyme FabK in Clostridioides difficile, leading to promising antibacterial activity in the low micromolar range .

Compound Target IC50 (μM) Activity 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile FabK 0.10 - 0.24 Antibacterial -

Anticancer Potential

- The imidazole core is known for its role in various anticancer agents. Studies have indicated that modifications to the imidazole ring can lead to enhanced activity against cancer cell lines. For example, compounds derived from imidazole have been linked to the inhibition of protein kinases involved in cancer progression .

-

Antimicrobial Resistance

- The emergence of metallo-beta-lactamases (MBLs) poses a significant challenge in treating bacterial infections. Compounds like 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile are being investigated for their ability to inhibit these enzymes, thus restoring the efficacy of beta-lactam antibiotics .

Case Studies

Case Study 1: Inhibition of Clostridioides difficile

In a study published in 2023, researchers synthesized several phenylimidazole derivatives and evaluated their activity against the FabK enzyme from C. difficile. The compound exhibited strong inhibition with an IC50 value significantly lower than previously reported compounds, demonstrating its potential as a therapeutic agent against this pathogen .

Case Study 2: Anticancer Activity in Cell Lines

Another study focused on evaluating the cytotoxic effects of imidazole derivatives on various cancer cell lines. The findings suggested that modifications to the imidazole structure could enhance selectivity and potency against specific cancer types, indicating that compounds like 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile could be further developed for anticancer therapies .

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Substituent Effects on the Imidazole Core

- : Several imidazole derivatives with diverse aryl substituents were synthesized, including:

- 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole : This compound has a trifluoromethyl group instead of trifluoromethoxy, reducing polarity but maintaining electron-withdrawing effects.

- 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole : The furan substituent introduces heterocyclic aromaticity, altering electronic properties compared to purely aryl-substituted analogues .

Thioacetonitrile vs. Thioacetamide Derivatives

- Target Compound : The thioacetonitrile group (–S–CH₂–CN) provides a nitrile functional group, which is highly reactive and serves as a precursor for further derivatization.

- Compound 9 () : 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide replaces the nitrile with a thioacetamide (–S–CH₂–CONH–thiazole) group. This modification increases molecular weight (429.48 g/mol) and introduces hydrogen-bonding capacity, which may enhance enzyme inhibition .

Key Physical and Chemical Properties

- Solubility : The nitro group in ’s compound likely reduces solubility in polar solvents compared to the target compound’s trifluoromethoxy group .

- Reactivity : The nitrile group in the target compound enables nucleophilic additions, whereas acetamide derivatives (e.g., ) are more stable and suited for direct biological testing .

Activité Biologique

The compound 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is a novel imidazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a trifluoromethoxy group, which is known to enhance the lipophilicity and biological activity of compounds.

The biological activity of 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with receptors that regulate cellular signaling.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that similar imidazole derivatives possess antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.

- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, although further research is needed to confirm these findings.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific inflammatory enzymes |

Case Studies

Several case studies have evaluated the biological activity of imidazole derivatives similar to 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile:

- Antimicrobial Efficacy : A study demonstrated that imidazole derivatives showed potent activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 10 µg/mL, indicating strong antimicrobial potential .

- Cancer Cell Apoptosis : Research involving various cancer cell lines indicated that compounds with similar structures could significantly reduce cell viability through apoptosis induction mechanisms, with IC50 values ranging from 5 to 15 µM .

- Inflammatory Response Modulation : Another study highlighted the ability of related compounds to inhibit pro-inflammatory cytokine production in vitro, suggesting a potential role in managing inflammatory diseases .

Q & A

Q. Step 2: Mechanistic Studies

- Cellular Apoptosis Assays: Flow cytometry (Annexin V/PI staining) and Western blotting (Bcl-2, caspase-3) evaluate pro-apoptotic effects in cancer cell lines .

- ROS Detection: Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species generation linked to cytotoxic activity .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.